BW 245C

Description

Historical Context of Prostaglandin (B15479496) D2 (PGD2) Receptor Agonists

The elucidation of prostanoid receptor structures and functions has been a progressive journey in pharmacology. Early research identified PGD2 as an endogenous ligand with a broad spectrum of biological activities. However, the precise mechanisms underlying these effects were initially challenging to delineate due to the existence of multiple prostanoid receptors and the potential for PGD2 to interact with more than one. The discovery of distinct PGD2 receptors, DP1 and DP2/CRTH2, provided a framework for more targeted investigations. wikipedia.orgnih.govresearchgate.netiiam.org

The need for selective pharmacological tools became evident to differentiate the actions mediated by DP1 versus DP2, and from other prostanoid receptors like those for PGE2 or PGI2. While PGD2 itself served as the initial agonist, its affinity for both DP1 and DP2, and at higher concentrations, even thromboxane (B8750289) (TP) receptors, necessitated the development of more specific synthetic analogs. This led to the synthesis and characterization of compounds designed to selectively activate individual PGD2 receptor subtypes, thereby enabling a clearer understanding of their specific physiological roles. nih.govnih.govpnas.orgsigmaaldrich.com

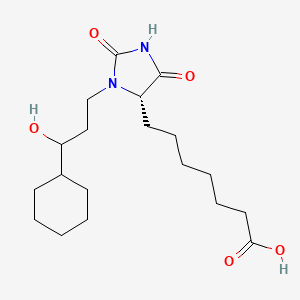

Identification and Characterization of BW 245C as a PGD2 Analog

This compound, chemically known as 7-[3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl]heptanoic acid, is a synthetic prostaglandin analog. Its molecular formula is C19H32N2O5, and it has a molecular weight of 368.5 g/mol . This compound was specifically designed to mimic the natural prostaglandin D2, providing a stable and potent tool for research. ontosight.ainih.govzhanggroup.orguni.lu

Initial characterization studies demonstrated that this compound possesses high affinity and selectivity for the DP1 receptor. For instance, it has been shown to inhibit the binding of tritiated PGD2 ([3H]-PGD2) to isolated human platelet membranes with a Ki value of 0.9 nM. In functional assays, this compound potently inhibited ADP-induced human platelet aggregation, with an IC50 value of 2.5 nM. Its effect on rat platelet aggregation required a higher concentration, with an IC50 of 250 nM. Furthermore, in HEK293 cells engineered to stably express the human DP1 receptor, this compound significantly increased cyclic AMP (cAMP) production, exhibiting an EC50 value of 0.7 nM. This indicates its robust agonistic activity at the DP1 receptor, leading to the activation of the associated Gs protein and subsequent cAMP elevation. apexbt.comcaymanchem.com

The data presented in Table 1 highlight the key pharmacological properties of this compound.

Table 1: Pharmacological Properties of this compound

| Property | Value | Target/Assay | Reference |

| Ki | 0.9 nM | Inhibition of [3H]-PGD2 binding to human platelet membranes | apexbt.comcaymanchem.com |

| IC50 | 2.5 nM | Inhibition of ADP-induced human platelet aggregation | apexbt.comcaymanchem.com |

| IC50 | 250 nM | Inhibition of ADP-induced rat platelet aggregation | caymanchem.com |

| EC50 | 0.7 nM | Increase in cAMP production in HEK293 cells expressing human DP1 receptor | apexbt.com |

These findings established this compound as a selective and potent DP1 receptor agonist, making it an invaluable compound for investigating DP1-mediated biological processes.

Significance of this compound as a Research Probe in Prostanoid Biology

This compound's high selectivity and potency for the DP1 receptor have rendered it an indispensable research probe for dissecting the diverse physiological and pathological roles of PGD2 signaling. Its application has significantly advanced the understanding of DP1 receptor function in various biological systems.

One of the primary areas where this compound has proven invaluable is in the study of platelet aggregation . Its potent inhibitory effect on platelet aggregation, mimicking the anti-aggregatory actions of PGD2 via the DP1 receptor, has highlighted the DP1 pathway as a potential target for antithrombotic strategies. ontosight.aiapexbt.comcaymanchem.com

In the context of inflammatory and allergic responses , this compound has been instrumental in clarifying the anti-inflammatory roles of DP1 activation. Studies have shown that DP1 receptor stimulation by this compound can suppress mast cell activation, inhibit histamine (B1213489) release, and modulate inflammatory responses in various models. For instance, this compound has been shown to inhibit anti-IgE-induced histamine release from rat peritoneal mast cells, demonstrating its potency in this context. nih.govkjim.orgaai.orgfrontiersin.org

Furthermore, this compound has been extensively used to explore the role of the PGD2/DP1 pathway in neurological functions , particularly sleep regulation. PGD2, acting via DP1, is known to promote physiological sleep. This compound has been employed to investigate this mechanism, and studies have indicated that it can influence neurological functions and potentially offer neuroprotection in conditions like ischemic stroke. For example, intracerebroventricular pretreatment with this compound significantly attenuated NMDA-induced lesion size in mice and reduced middle cerebral artery occlusion-induced brain infarction. ontosight.ainih.govpnas.orgphysiology.org

In gastrointestinal research , this compound has been used to demonstrate the anti-inflammatory effects of PGD2. It has been shown to reduce granulocyte infiltration in models of colitis, suggesting a protective role for the DP1 pathway in gut inflammation. physiology.org

The compound has also contributed to understanding ocular physiology , with studies indicating that DP1 receptor agonism by PGD2 and this compound can lower intraocular pressure, suggesting a potential therapeutic avenue for glaucoma. arvojournals.org

By selectively activating the DP1 receptor, this compound has allowed researchers to distinguish DP1-mediated effects from those mediated by the DP2/CRTH2 receptor, which often plays a pro-inflammatory role in allergic diseases. This distinction is crucial for developing targeted therapies that either enhance or inhibit specific PGD2 receptor pathways. The ability of this compound to increase cAMP levels, a common signaling pathway for DP1, has also made it a valuable tool for studying downstream signaling cascades and receptor-ligand interactions. researchgate.netapexbt.comresearchgate.netresearchgate.netelsevier.esresearchgate.net

Structure

3D Structure

Properties

CAS No. |

78420-14-1 |

|---|---|

Molecular Formula |

C19H32N2O5 |

Molecular Weight |

368.5 g/mol |

IUPAC Name |

7-[(4S)-3-[(3S)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxoimidazolidin-4-yl]heptanoic acid |

InChI |

InChI=1S/C19H32N2O5/c22-16(14-8-4-3-5-9-14)12-13-21-15(18(25)20-19(21)26)10-6-1-2-7-11-17(23)24/h14-16,22H,1-13H2,(H,23,24)(H,20,25,26)/t15-,16-/m0/s1 |

InChI Key |

ZIDQIOZJEJFMOH-HOTGVXAUSA-N |

SMILES |

C1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O |

Isomeric SMILES |

C1CCC(CC1)[C@H](CCN2[C@H](C(=O)NC2=O)CCCCCCC(=O)O)O |

Canonical SMILES |

C1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O |

Synonyms |

245C77 5-(6-carboxyhexyl)-1-(3-cyclohexyl-3-hydroxypropyl)hydantoin BW 245C BW 245C, (R*,S*)-(+-) BW-245C |

Origin of Product |

United States |

Pharmacological Characterization of Bw 245c

Receptor Binding and Affinity Studies

BW 245C is recognized as a potent and highly selective agonist for the D prostanoid receptor 1 (DP1). caymanchem.comambeed.com Its strong affinity for this receptor has been demonstrated in various binding studies. Research utilizing isolated human platelet membranes revealed that this compound effectively inhibits the binding of radiolabeled prostaglandin (B15479496) D2 ([³H]-PGD₂), exhibiting a Kᵢ value of 0.9 nM. caymanchem.comapexbt.com This low nanomolar Kᵢ value underscores the high affinity of this compound for the DP1 receptor. caymanchem.comapexbt.com

Recent cryo-electron microscopy studies have provided high-resolution structural insights into the binding of this compound to the human DP1 receptor, further solidifying the molecular basis for its high affinity and selectivity. pnas.orgpnas.orgnih.gov These studies show that this compound occupies the same binding pocket as the endogenous ligand PGD₂, interacting with three distinct subpockets within the receptor. pnas.org However, structural differences, particularly the flexibility of this compound's ω-chain compared to the rigid ω-chain of PGD₂, contribute to its distinct receptor selectivity profile. pnas.org

Competitive ligand binding assays have been instrumental in quantifying the affinity of this compound for the DP1 receptor. caymanchem.comapexbt.com As mentioned, these assays, which measure the ability of an unlabeled ligand (this compound) to displace a radiolabeled ligand ([³H]-PGD₂) from the receptor, have established a Kᵢ value of 0.9 nM for this compound at the human DP1 receptor. caymanchem.comapexbt.com This demonstrates that this compound is a potent competitor for the PGD₂ binding site on the DP1 receptor.

Table 1: Receptor Binding Affinity of this compound

| Ligand | Receptor | Preparation | Kᵢ (nM) |

|---|---|---|---|

| This compound | DP1 | Human Platelet Membranes | 0.9 |

Agonist Activity and Intrinsic Efficacy at DP1 Receptors

Beyond its high binding affinity, this compound demonstrates potent agonist activity at DP1 receptors, effectively initiating the intracellular signaling cascade associated with receptor activation. In human embryonic kidney (HEK293) cells stably expressing the human DP1 receptor, this compound was shown to significantly stimulate the production of cyclic AMP (cAMP), a key second messenger for DP1 receptor signaling. apexbt.com The half-maximal effective concentration (EC₅₀) for this effect was determined to be 0.7 nM, indicating high potency in receptor activation. apexbt.com

Furthermore, in functional assays using human platelets, this compound has been shown to be a potent inhibitor of ADP-induced platelet aggregation, with a reported IC₅₀ of 2.5 nM. caymanchem.com This anti-aggregatory effect is a well-established consequence of DP1 receptor activation and subsequent cAMP elevation in platelets. caymanchem.com

Table 2: Agonist Activity of this compound at the DP1 Receptor

| Assay | Cell/Tissue Type | Parameter | Value (nM) |

|---|---|---|---|

| cAMP Production | HEK293 cells expressing hDP1 | EC₅₀ | 0.7 |

| Inhibition of ADP-induced platelet aggregation | Human Platelets | IC₅₀ | 2.5 |

| Inhibition of ADP-induced platelet aggregation | Rat Platelets | IC₅₀ | 250 |

Comparative Receptor Pharmacology

While both this compound and the endogenous ligand Prostaglandin D2 (PGD₂) bind to and activate the DP1 receptor, studies have highlighted differences in their pharmacological profiles. pnas.orgnih.gov this compound is considered to have higher potency and selectivity for the DP1 receptor compared to PGD₂. pnas.org This enhanced selectivity is attributed to structural differences between the two molecules. pnas.org

In functional studies, both PGD₂ and this compound have been shown to activate adenylate cyclase in human platelets, leading to anti-aggregatory effects. nih.gov However, the activation by both compounds is described as biphasic, suggesting a more complex interaction than some other prostanoids. nih.gov In studies on intraocular pressure, topical application of this compound induced a similar response to a much higher dose of PGD₂. nih.gov

The selectivity of this compound for the DP1 receptor has been investigated through its interaction with other prostanoid receptors. Compared to PGD₂, this compound exhibits lower activity at the EP1 and FP receptors. pnas.org Conversely, it displays higher activity at the EP2 and EP4 receptors. pnas.org Some research has even suggested that the stimulant effects of this compound in certain tissues, such as the canine colonic epithelium, may involve EP receptors. nih.gov

A selective PGD₂ antagonist, BW A868C, has been shown to effectively block the effects of both PGD₂ and this compound at the DP1 receptor in human platelets, but it does not affect the actions of agonists at other prostanoid receptors like IP (prostacyclin), EP (prostaglandin E), confirming the specificity of the interaction at the DP level. nih.gov The high selectivity of this compound for the DP1 receptor implies a low affinity for the other PGD₂ receptor, CRTH2 (also known as DP2). researchgate.net

Analysis of Prostanoid Antagonist Effects (e.g., BW A868C) on this compound-Mediated Responses

The pharmacological profile of this compound, particularly its receptor-mediated activities, has been extensively investigated through the use of selective prostanoid receptor antagonists. The compound BW A868C, a potent and selective DP-receptor antagonist, has been a critical tool in these analyses, helping to confirm the primary site of action for this compound and to uncover more complex interactions with other receptor subtypes. nih.gov

Research across different biological preparations, including human platelets and vascular tissues, has demonstrated the competitive antagonism of BW A868C against this compound. In studies using human washed platelets, BW A868C was shown to be a simple competitive antagonist to the anti-aggregatory effects of this compound. nih.gov The antagonist caused parallel shifts in the concentration-effect curves for this compound, yielding high-affinity binding estimates. nih.gov Similarly, in studies on glycerol-lysed human platelets, BW A868C effectively antagonized the first phase of adenylate cyclase activation induced by this compound. nih.gov These findings strongly indicate that the effects of this compound in human platelets are mediated through the DP-receptor. nih.govnih.gov

| Assay | Reported pKB Value | Source |

|---|---|---|

| Inhibition of Platelet Aggregation | 9.26 | nih.gov |

| Activation of Adenylate Cyclase | 9.11 | nih.gov |

Investigations in vascular tissue have further elucidated the interaction between this compound and its receptors. In the rabbit isolated saphenous vein, BW A868C antagonized the relaxant effects caused by this compound. nih.gov However, the analysis was complex; the data suggested that this compound acts as a non-selective agonist in this tissue, mediating its effects through both DP and EP4-receptors. nih.gov The analysis yielded two distinct affinity estimates for BW A868C against this compound, with the higher value being consistent with its known affinity for DP-receptors and the lower value suggesting antagonism at EP4-receptors. nih.gov This dual receptor activity of this compound was also observed in the rabbit jugular vein, where BW A868C revealed a resistant phase of agonism, possibly mediated by EP2 receptors. nih.gov

| Agonist | Parameter | Value | Inferred Receptor | Source |

|---|---|---|---|---|

| This compound | pKB (high) | 8.5 | DP | nih.gov |

| pKB (low) | 4.9 | EP4 | ||

| PGE2 | pA2 | 5.1 | EP4 | nih.gov |

Interestingly, the antagonist effect of BW A868C on this compound-mediated responses is not universal across all tissues. In a study on canine colonic epithelium, this compound produced dose-dependent increases in the short-circuit current. nih.gov However, these responses were not significantly inhibited by BW A868C, suggesting the involvement of a different receptor. nih.gov Cross-desensitization experiments in that study pointed towards the stimulant effects of this compound being mediated via an EP receptor in this specific tissue. nih.gov This highlights that while this compound is a potent DP-receptor agonist, its activity can be mediated by other prostanoid receptors depending on the tissue context. nih.govnih.gov

Cellular and Molecular Mechanisms of Action

G-Protein Coupling and Downstream Signaling Pathways

BW 245C's primary mechanism involves its interaction with the DP1 receptor, which is coupled to Gs proteins, initiating a signaling cascade that elevates intracellular cAMP levels. researchgate.netnih.govcaymanchem.com

The DP1 receptor, to which this compound selectively binds, is intrinsically coupled to the Gs alpha subunit researchgate.netnih.govcaymanchem.com. This coupling leads to the activation of adenylate cyclase, an enzyme responsible for catalyzing the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP) researchgate.netnih.govcaymanchem.com. Studies in Chinese hamster ovary (CHO) cells stably expressing the DP1 receptor have shown that this compound increases cAMP levels in a concentration-dependent manner researchgate.net. Similarly, in human embryonic kidney 293 (HEK293) cells expressing the human DP receptor, this compound significantly increased cAMP production with an EC50 value of 0.7 nM apexbt.com. In embryonic bovine tracheal cells, this compound stimulated cAMP production with an EC50 of 59 nM, demonstrating higher efficacy than PGD2 sigmaaldrich.cn.

This compound is a potent modulator of intracellular cAMP production due to its agonistic activity at the DP1 receptor researchgate.netapexbt.comcaymanchem.comsigmaaldrich.cn. Increased cAMP levels have been observed in various cell types upon exposure to this compound. For instance, in rat liver myofibroblasts, this compound (1 and 10 µM) significantly increased intracellular cAMP levels in a dose-dependent manner researchgate.net. This elevation in cAMP is a key step in mediating the compound's downstream effects, such as the inhibition of bradykinin-induced contraction researchgate.net. In human platelets, this compound stimulated cAMP formation with a half-maximal concentration of 8.22 nM uni-freiburg.de.

The following table summarizes the effect of this compound on cAMP production in different cell lines:

| Cell Type | Agonist | EC50 for cAMP Production (nM) | Emax (% of PGD2) | Reference |

| HEK293 cells (hDP receptor) | This compound | 0.7 | N/A | apexbt.com |

| Embryonic Bovine Tracheal cells | This compound | 59 | 121 ± 3% | sigmaaldrich.cn |

| Human Platelets (DP1 receptor) | This compound | 8.22 ± 1.50 | N/A | uni-freiburg.de |

The increase in intracellular cAMP levels resulting from DP1 receptor activation by this compound leads to the activation of Protein Kinase A (PKA) researchgate.netnih.gov. PKA is a crucial downstream effector of cAMP, phosphorylating various target proteins and initiating further signaling events nih.govnih.gov. Research indicates that this compound's effects can be blocked by PKA inhibitors, such as KT5720, suggesting a PKA-dependent mechanism researchgate.net.

Furthermore, DP1-mediated signaling, often initiated by agonists like this compound, has been shown to promote endothelial barrier function via the cAMP/PKA/Tiam1/Rac1 pathway researchgate.netmedkoo.comnih.gov. This pathway involves the activation of Rac1, a small GTPase, which is critical for maintaining endothelial barrier integrity by strengthening adherens junctions and the cortical actin cytoskeleton nih.gov. The cAMP/PKA axis, along with exchange proteins directly activated by cAMP (Epac), can activate GTP exchange factors for Rac1, such as Tiam1 and Vav2, thereby stabilizing the endothelial barrier nih.gov.

While the primary signaling pathway for DP1 receptor activation by this compound involves Gs-cAMP-PKA, other intracellular signaling cascades have been investigated in the context of prostanoid receptors. However, these are typically associated with different prostaglandin (B15479496) receptors or alternative G-protein coupling. For instance, the DP2 receptor (CRTH2), which is distinct from DP1, is coupled to Gαi and its activation leads to a reduction in cAMP, stimulation of PI3K and MAPK, and activation of PLC signaling to mobilize calcium caymanchem.comresearchgate.net. While this compound is a selective DP1 agonist, some studies have explored its broader effects. For example, while DP1 receptor stimulation can sometimes lead to calcium mobilization, studies in human platelets with PGD2 or this compound did not elicit a measurable calcium response uni-freiburg.de. Investigations into PI3K, MAPK, and PLC pathways in the context of this compound's direct action are less prominent, as its selectivity for DP1 primarily channels signaling through the Gs-cAMP-PKA axis researchgate.netnih.govcaymanchem.comcaymanchem.com.

Regulation of Gene Expression and Protein Synthesis

This compound, by activating the cAMP signaling pathway, can influence gene expression. Studies have shown that agents known to induce cAMP signaling, including this compound, can substantially upregulate the expression of certain genes physiology.orgphysiology.org. For example, this compound was found to significantly upregulate the C6orf176 tv1 gene expression in human ocular ciliary smooth muscle (hCSM) cells physiology.orgphysiology.org. This suggests that this compound's effects extend beyond immediate cellular responses to include longer-term changes mediated by transcriptional regulation. The precise mechanisms by which this compound influences protein synthesis are less extensively detailed in the provided search results, but regulation of gene expression often precedes changes in protein synthesis.

In Vitro Biological Activities of Bw 245c

Effects on Platelet Function

BW 245C demonstrates significant inhibitory effects on platelet aggregation across different species, primarily mediated through its interaction with the DP1 receptor. researchgate.netcaymanchem.comapexbt.com

Inhibition of Agonist-Induced Platelet Aggregation in Various Species

This compound has been shown to inhibit agonist-induced platelet aggregation in a dose-dependent manner across several species, including humans, rats, sheep, and horses. researchgate.netcaymanchem.comapexbt.comresearchgate.net In human plasma in vitro, this compound was found to be approximately 0.2 times as active as prostacyclin and 8 times as active as prostaglandin (B15479496) D2 (PGD2) in inhibiting platelet aggregation. researchgate.netresearchgate.net Its activity was notably weaker in rat and rabbit plasma but more potent in sheep and horse plasma. researchgate.netresearchgate.net

Specific inhibitory concentration (IC50) values have been reported for this compound in inhibiting ADP-induced platelet aggregation:

| Species | IC50 (nM) for ADP-induced Platelet Aggregation | Reference |

| Human | 2.5 | caymanchem.com |

| Human | 8.7 | apexbt.com |

| Rat | 9.9 | apexbt.com |

| Rat | 250 | caymanchem.com |

Note: Discrepancies in reported IC50 values for human and rat platelets may exist across different studies. caymanchem.comapexbt.com

The anti-aggregatory concentration-effect curves for this compound were displaced in a parallel manner by the DP1 receptor antagonist BW A868C, indicating a competitive antagonism. researchgate.net

Mechanisms of Anti-Aggregatory Action

This compound exerts its anti-aggregatory effects primarily as a selective agonist for the DP1 receptor. caymanchem.comapexbt.com It inhibits the binding of [3H]-PGD2 to isolated human platelet membranes, with a reported Ki value of 0.9 nM. caymanchem.comapexbt.com Activation of the DP1 receptor by this compound leads to a significant increase in cyclic adenosine (B11128) monophosphate (cAMP) production. apexbt.comuni-freiburg.de For instance, in HEK293 cells stably expressing the human DP receptor, this compound increased cAMP production with an EC50 value of 0.7 nM. apexbt.com Elevated cAMP levels are known to inhibit platelet aggregation by activating cAMP-dependent protein kinase (PKA) and subsequently phosphorylating proteins crucial for platelet activation. uni-freiburg.de The DP1 receptor selective antagonist BW A868C has been shown to fully inhibit cAMP formation stimulated by this compound. uni-freiburg.de

Modulation of Cellular Proliferation and Differentiation

This compound has been investigated for its influence on various cellular processes, including proliferation and differentiation, particularly in the context of fibroblasts and myoblasts.

Inhibition of Fibroblast Proliferation (e.g., pulmonary, lung, human fetal)

Studies have demonstrated that this compound inhibits the proliferation of fibroblasts. Micromolar concentrations of this compound, along with PGD2, have been shown to inhibit both basal and transforming growth factor-beta (TGF-β)-induced proliferation of mouse lung primary fibroblasts and human fetal lung fibroblasts in vitro. researchgate.netnih.gov This suggests a potential role for DP1 receptor activation in modulating fibroblast growth. researchgate.netnih.gov

Effects on Myoblast Proliferation

In studies evaluating myoblast proliferation, the DP1 agonist this compound did not directly modulate L6 cell (myoblast) proliferation at any of the tested concentrations (5 nM, 0.01 µM, 2 µM, 5 µM). uqac.cajscimedcentral.com However, when L6 myoblasts were pre-incubated with the DP1 antagonist BW A868C, it caused a significant inhibition (60%) of the stimulating effect of 15-deoxy-delta-12,14-Prostaglandin J2 (15Δ-PGJ2) on L6 cell proliferation. jscimedcentral.com This suggests that while this compound itself may not directly stimulate myoblast proliferation under certain experimental conditions, the DP1 receptor is, at least partially, implicated in the mitogenic effect induced by 15Δ-PGJ2. jscimedcentral.com The lack of direct effect by this compound might be attributed to experimental conditions, such as the 24-hour incubation period, or phenomena like functional selectivity or biased agonism, where different agonists for the same receptor can lead to varied signaling responses. jscimedcentral.com

Influence on Myofibroblast Differentiation

Research indicates that micromolar concentrations of this compound did not affect the differentiation of mouse fibroblasts into myofibroblasts. researchgate.netnih.gov Furthermore, this compound did not influence TGF-β1-induced epithelial-to-mesenchymal transition (EMT) in Madin-Darby canine kidney (MDCK) cells. physiology.orgphysiology.orgresearchgate.net EMT is a process where epithelial cells convert into motile, myofibroblast-like cells, characterized by changes such as loss of epithelial polarity and de novo synthesis of alpha-smooth muscle actin (α-SMA). physiology.org This suggests that this compound, as a DP1 agonist, may not directly regulate myofibroblast differentiation or EMT. physiology.orgphysiology.orgresearchgate.net

Immunomodulatory Effects on Specific Cell Types

This compound exhibits significant immunomodulatory properties by influencing the function of various immune cells, including mast cells, T helper 2 (TH2) cells, eosinophils, Langerhans cells, and Cd11b+ cells.

Inhibition of Histamine (B1213489) Release from Mast Cells

This compound has been identified as a potent inhibitor of histamine release from mast cells. Studies conducted on anti-IgE-activated rat peritoneal mast cells demonstrated that this compound, along with PGD2 and ZK 118182, effectively suppressed histamine release. This compound proved to be more potent than PGD2 in this regard, with a half-maximal concentration (IC50) of 0.06 µM, compared to PGD2's 0.26 µM. The maximum inhibition achieved with this compound at a concentration of 10⁻⁵ M was between 60% and 65% nih.govnih.gov. This inhibitory action is mediated by DP receptors, which are considered the predominant prostanoid receptors in rat peritoneal mast cells nih.govnih.gov.

Table 1: Inhibition of Histamine Release from Rat Peritoneal Mast Cells

| Compound | Half-Maximal Concentration (IC50) | Maximum Inhibition (at 10⁻⁵ M) | Receptor Mediated |

| This compound | 0.06 µM nih.govnih.gov | 60-65% nih.govnih.gov | DP nih.govnih.gov |

| PGD2 | 0.26 µM nih.govnih.gov | Not specified | DP nih.govnih.gov |

| ZK 118182 | 0.02 µM nih.govnih.gov | 60-65% nih.govnih.gov | DP nih.govnih.gov |

Attenuation of Cytokine Production by T Helper 2 (TH2) Cells

This compound contributes to the attenuation of cytokine production by T helper 2 (TH2) cells. Research indicates that DP-mediated effects, such as those induced by this compound, lead to a reduction in cytokine production by TH2 cells. This contrasts with the effects mediated by the CRTH2 receptor, which are often associated with enhanced cytokine production kjim.orgnih.gov. Furthermore, this compound, acting as a DP-selective agonist, mimics the suppressive effect of PGD2 on the activation of dendritic cells (DCs) and their migration into T cell areas kjim.orgnih.gov. This suppressive mechanism mediated by DP receptors may contribute to the inhibition of TH2 cell differentiation kjim.orgnih.gov.

Effects on Eosinophil Mobilization and Chemotaxis

In contrast to some other prostaglandin analogues, this compound does not appear to directly induce eosinophil mobilization or chemotaxis. Studies have shown that while a CRTH2 agonist like DK-PGD2 stimulates chemokinesis and degranulation of eosinophils, this compound (a DP agonist) does not kjim.org. Specifically, this compound has been reported to be ineffective in replicating the effects of PGD2 on eosinophil mobilization both in vitro and in vivo, suggesting that PGD2-induced eosinophil chemotaxis is primarily mediated by the CRTH2 receptor rather than DP receptors psu.edu. The DP-selective agonist BW-245C was also found to be unable to cause eosinophil shape change or respiratory burst aai.org. However, DP receptors are known to modulate eosinophil apoptosis, and this process can be delayed by this compound kjim.org.

Inhibition of Inflammatory Responses in Specific Cell Lines (e.g., Langerhans cells, Cd11b+ cells)

As a selective DP1 agonist, this compound has been shown to inhibit various inflammatory responses in specific cell lines. It effectively inhibited tumor necrosis factor-α (TNF-α)-induced migration of Langerhans cells nih.govresearchgate.net. Additionally, this compound demonstrated an inhibitory effect on virus-induced inflammasome activation in Cd11b+ cells nih.gov. Beyond these specific cell types, this compound also dose-dependently prevented the production of matrix metalloproteinase-1 (MMP-1) and matrix metalloproteinase-13 (MMP-13) induced by interleukin-1 (IL-1) in human osteoarthritic chondrocytes, indicating a role in modulating inflammatory processes in these cells via DP1 receptor activation nih.gov.

Table 2: Inhibition of Inflammatory Responses by this compound

| Cell Type | Inflammatory Response Inhibited | Receptor Mediated |

| Langerhans cells | TNF-α-induced migration nih.govresearchgate.net | DP1 nih.gov |

| Cd11b+ cells | Virus-induced inflammasome activation nih.gov | DP1 nih.gov |

| Human osteoarthritic chondrocytes | IL-1-induced MMP-1 and MMP-13 production nih.gov | DP1 nih.gov |

Effects on Endothelial Cell Physiology

This compound also plays a role in modulating endothelial cell physiology, particularly concerning barrier function.

Strengthening of Endothelial Barrier Function

This compound significantly improves endothelial barrier function, a critical aspect in maintaining vascular integrity and preventing excessive leakage during inflammatory conditions nih.govaai.org. This effect is largely attributed to an increase in intracellular cyclic AMP (cAMP) production medchemexpress.comnih.govresearchgate.net. Studies using human umbilical vein endothelial cells (HUVECs) showed that this compound, at concentrations ranging from 0.1 to 3 μmol/L, dose-dependently increased transendothelial electrical resistance (TER) and decreased FITC-dextran permeability, both indicators of enhanced barrier integrity medchemexpress.com. The increase in intracellular cAMP levels by this compound (0.3 μmol/L) further leads to subsequent protein kinase A (PKA) activity medchemexpress.com.

While initially linked primarily to DP1 receptor activation, further research has indicated that in human pulmonary endothelial cells, the EP4 receptor may be more significantly involved in mediating the barrier-enhancing effects of PGD2 and this compound, alongside the DP1 receptor researchgate.netresearchgate.net. Nevertheless, the ability of this compound to elevate TER and its inhibition by DP antagonism (BW A868C) confirms its role in strengthening endothelial barrier function aai.orgresearchgate.net.

Table 3: Effects of this compound on Endothelial Barrier Function

| Effect | Mechanism Involved | Concentration Range (this compound) | Cell Type |

| Increased Transendothelial Electrical Resistance (TER) medchemexpress.comaai.orgresearchgate.net | Increased intracellular cAMP, PKA activity medchemexpress.comnih.govresearchgate.net | 0.1-3 μmol/L medchemexpress.com, 1 μM aai.orgresearchgate.net | Human Umbilical Vein Endothelial Cells medchemexpress.com, Bovine Aortic Endothelial Cells researchgate.net |

| Decreased FITC-dextran permeability medchemexpress.com | Increased intracellular cAMP, PKA activity medchemexpress.com | 0.1-3 μmol/L medchemexpress.com | Human Umbilical Vein Endothelial Cells medchemexpress.com |

| Protection against thrombin-induced barrier disruption researchgate.netresearchgate.net | Primarily EP4 receptor, also DP1 researchgate.netresearchgate.net | Not specified | Pulmonary and Dermal Microvascular Endothelial Cells researchgate.netresearchgate.net |

Protection Against Thrombin-Induced Barrier Disruption

This compound has demonstrated a potent ability to strengthen endothelial barrier function in microvascular cells and to protect against thrombin-induced barrier disruption. Studies have shown that this compound, alongside PGD2, significantly enhances the barrier integrity of pulmonary and dermal microvascular endothelial cells. researchgate.netpreprints.org Interestingly, while this compound is a DP1 agonist, the protective effects against thrombin-induced barrier disruption were found to be mediated primarily through the E-type prostanoid receptor 4 (EP4), rather than the DP1 receptor, to a negligible extent. researchgate.netpreprints.org This mechanism involves the reduction of AKT phosphorylation, which can be reversed by blocking EP4 receptors. researchgate.net This highlights a novel pathway through which this compound may influence inflammatory processes by modulating endothelial barrier integrity. researchgate.netpreprints.org

Modulation of Smooth Muscle Contractility

This compound exhibits significant effects on the contractility of various smooth muscle types, including myometrial and airway smooth muscle.

Effects on Myometrial Muscle Activity

This compound has been shown to inhibit the spontaneous contractile activity of human myometrial muscle strips obtained from non-pregnant donors. nih.gov The compound demonstrated a pEC50 value of 8.4 in this context. nih.gov Furthermore, in the presence of the thromboxane (B8750289) prostanoid (TP) receptor antagonist L670596, this compound also inhibited contractile activity induced by the FP receptor agonist cloprostenol, with a pEC50 of 7.5. nih.gov These findings, along with the observed antagonism by the DP receptor antagonist BW A868C, support the presence and functional role of DP receptors in human myometrium. nih.gov However, it is important to note that studies in non-pregnant ewes indicated that this compound did not produce detectable inhibition of KCl- or cloprostenol-induced activity, suggesting potential species-specific differences in DP receptor expression or function in myometrial tissue. bioscientifica.com

Table 1: Effects of this compound on Human Myometrial Muscle Activity

| Condition | Agonist/Antagonist Used | pEC50 (this compound) | Reference |

| Spontaneous contractile activity | N/A | 8.4 | nih.gov |

| Cloprostenol-induced activity (with L670596) | L670596 | 7.5 | nih.gov |

Bronchodilatory Properties in Airway Smooth Muscle

In human small airways, this compound, acting as a DP1 receptor agonist, has been shown to concentration-dependently reduce antigen-induced constriction. researchgate.net This effect is accompanied by a reduction in the release of inflammatory mediators such as histamine and cysteinyl-leukotrienes. researchgate.net The bronchodilatory action of this compound is specifically inhibited by the DP1 receptor antagonist MK-524, confirming its DP1 receptor-mediated mechanism. researchgate.net In guinea pig trachea, endogenous PGD2, produced via COX-1, exerts an inhibitory effect on antigen-induced bronchoconstriction through DP1 receptors, primarily by inhibiting mast cell activity. researchgate.net

Neuroprotective Actions in Neuronal Cultures

This compound has demonstrated significant neuroprotective actions in various neuronal culture models.

Protection Against Excitotoxicity (e.g., glutamate-induced)

This compound, as a selective DP1 agonist, provides dose-dependent protection against excitotoxicity induced by glutamate (B1630785) in mouse primary corticostriatal neuronal cultures. researchgate.netnih.gov Notably, significant neuroprotection was observed at concentrations as low as 0.05 µM. researchgate.netnih.gov This indicates that the DP1 receptor plays a neuroprotective role in both in vivo and in vitro experimental settings. researchgate.netnih.gov Furthermore, physiological concentrations of PGD2 have been shown to rescue neurons from glutamate toxicity in cultured hippocampal neurons and organotypic slices, an effect effectively mimicked by this compound. nih.gov The neuroprotective mechanism of PGD2 and this compound in this context is dependent on cyclic AMP (cAMP) signaling, as evidenced by its reversal upon treatment with protein kinase A inhibitors such as H89 and KT5720. nih.gov Beyond glutamate-induced excitotoxicity, activation of DP1 receptors by this compound has also been shown to protect against N-methyl-D-aspartate (NMDA) and oxygen-glucose deprivation (OGD)-induced toxicity in rat hippocampal slice cultures. researchgate.net Intracerebroventricular pretreatment with this compound has been observed to mitigate excitotoxicity and ischemia-induced brain injury. researchgate.net

Table 2: Neuroprotective Effects of this compound Against Excitotoxicity

| Model System | Excitotoxic Agent | Effective Concentration (this compound) | Mechanism/Key Finding | Reference |

| Mouse primary corticostriatal neuronal cultures | Glutamate | As low as 0.05 µM | Dose-dependent protection via DP1 receptor | researchgate.netnih.gov |

| Cultured hippocampal neurons | Glutamate | Mimics PGD2 effect | cAMP-dependent signaling, reversed by PKA inhibitors | nih.gov |

| Rat hippocampal slice cultures | NMDA, OGD | N/A | Protection against toxicity via DP1 activation | researchgate.net |

In Vivo Preclinical Studies of Bw 245c Animal Models

Cardiovascular System Research

Investigations into the cardiovascular effects of BW 245C in animal models have demonstrated its ability to modulate systemic and regional hemodynamics, influence blood pressure, and exhibit anti-thrombotic properties.

Modulation of Systemic and Regional Hemodynamics in Rodents

In anesthetized rats, this compound has been shown to induce dose-dependent reductions in mean arterial pressure (MAP). This hypotensive effect is primarily attributed to vasodilation of arterioles within skeletal muscle. Studies using radionuclide-labeled microspheres revealed that this compound increased blood flow in forelimb skeletal muscle and skin, leading to a decrease in regional vascular resistance (RVR) in these areas. For instance, doses of 0.3, 3, and 30 µg/kg this compound resulted in RVR decreases in skeletal muscle of -6 ± 13%, -53 ± 11%, and -68 ± 6% of baseline, respectively, with the two higher doses showing statistical significance (P < 0.05). Similarly, skin RVR decreased by -29 ± 8%, -55 ± 8% (P < 0.05), and -30 ± 16% of baseline at these respective doses. Notably, blood flow and RVR in vital organs such as the brain, heart, lung, liver, stomach, and kidney were not significantly affected by this compound administration. researchgate.netnih.gov

Table 1: Effects of this compound on Regional Vascular Resistance in Anesthetized Rats

| Tissue/Organ | This compound Dose (µg/kg) | Change in Regional Vascular Resistance (% of baseline) | Statistical Significance (vs. vehicle) |

| Forelimb Skeletal Muscle | 0.3 | -6 ± 13 | Not significant |

| Forelimb Skeletal Muscle | 3 | -53 ± 11 | P < 0.05 |

| Forelimb Skeletal Muscle | 30 | -68 ± 6 | P < 0.05 |

| Skin | 0.3 | -29 ± 8 | Not significant |

| Skin | 3 | -55 ± 8 | P < 0.05 |

| Skin | 30 | -30 ± 16 | Not significant |

| Brain, Heart, Lung, Liver, Stomach, Kidney | All doses | Not significantly affected | Not applicable |

Effects on Blood Pressure Regulation

This compound has demonstrated a notable impact on blood pressure regulation, particularly in models of hypertension. In spontaneously hypertensive rats, an intravenous bolus injection of 250 µg/kg this compound led to a significant reduction in both systolic and diastolic blood pressure, decreasing them by 23% and 34%, respectively. researchgate.netapexbt.comnih.gov This effect is mediated by its interaction with prostaglandin (B15479496) D2 (PGD2) receptors. researchgate.netnih.gov

Investigations into Anti-Thrombotic Activities

This compound exhibits potent anti-aggregatory activity, suggesting its potential as an anti-thrombotic agent. In in vitro human plasma studies, this compound was found to be 0.2 times as active as prostacyclin and 8 times as active as PGD2 in inhibiting platelet aggregation. researchgate.netnih.gov The anti-aggregatory potency of this compound showed species variation; while it was highly effective in human plasma, it was only weakly active in rat and rabbit plasma, but more potent in sheep and horse plasma. researchgate.netnih.gov In vivo studies further supported its anti-thrombotic potential: in rabbits, this compound acted as a highly selective platelet inhibitor with minimal cardiovascular effects, whereas in dogs and monkeys, it reduced blood pressure at doses that inhibited platelet aggregation. researchgate.netnih.govmedkoo.com These findings indicate that the potent anti-aggregating actions of this compound make it a potentially useful anti-thrombotic prostaglandin analogue. researchgate.netnih.govmedkoo.com

Respiratory System Research

Research on the respiratory system has explored this compound's role in mitigating lung fibrosis and modulating allergic airway inflammation.

Attenuation of Lung Fibrosis (e.g., bleomycin-induced in mice)

This compound has shown efficacy in attenuating lung fibrosis in animal models, specifically in bleomycin-induced pulmonary fibrosis in mice. Repeated transoral administration of this compound (500 nmol/kg body weight, initiated 2 days before bleomycin (B88199) treatment and continued three times per week for 3 weeks) significantly reduced both inflammatory cell recruitment and collagen accumulation in the lungs of bleomycin-treated mice after 21 days. researchgate.netnih.govresearchgate.net In vitro studies using pulmonary fibroblasts demonstrated that this compound inhibited both basal and transforming growth factor-beta (TGF-β)-induced fibroblast proliferation. However, it did not significantly affect collagen synthesis or the differentiation of fibroblasts into myofibroblasts. researchgate.netnih.govresearchgate.netmedchemexpress.com These results suggest that this compound can reduce lung fibrosis, partly through its activity on fibroblast proliferation, indicating that DP receptor activation could be a therapeutic target in fibroproliferative lung diseases. researchgate.netnih.gov

Table 2: Effects of this compound on Bleomycin-Induced Lung Fibrosis in Mice

| Parameter | Bleomycin-treated mice (Control) | Bleomycin + this compound treated mice | Outcome (vs. Control) | Reference |

| Inflammatory Cell Recruitment (Lung) | Increased | Significantly Decreased | Attenuation | researchgate.netnih.govresearchgate.net |

| Collagen Accumulation (Lung) | Increased | Significantly Decreased | Attenuation | researchgate.netnih.govresearchgate.net |

| Fibroblast Proliferation (in vitro) | Basal/TGF-β-induced | Inhibited | Reduction | researchgate.netnih.govmedchemexpress.com |

| Collagen Synthesis (in vitro) | Unaffected | Unaffected | No change | researchgate.netnih.govnih.gov |

| Myofibroblast Differentiation (in vitro) | Unaffected | Unaffected | No change | researchgate.netnih.gov |

Modulation of Allergic Airway Inflammation (e.g., eosinophil infiltration)

This compound, as a DP1 receptor agonist, plays a role in modulating allergic airway inflammation. While prostaglandin D2 (PGD2) can induce eosinophil chemotaxis primarily via the CRTH2 receptor, this compound generally does not replicate this specific chemotactic effect on eosinophils in vivo. aai.orgpsu.edurupress.org Instead, DP activation, which is mediated by this compound, has been linked to the delay of eosinophil apoptosis. kjim.org Furthermore, this compound has been shown to suppress mast cell activation and histamine (B1213489) release, which are key components of allergic responses. kjim.orgnih.gov The compound can also suppress the activation of dendritic cells (DCs) and inhibit their migration into T cell areas of draining lymph nodes, thereby contributing to the inhibition of T helper 2 (Th2) cell differentiation, a process critical in allergic inflammation. kjim.orgnih.gov

Impact on Antigen-Induced Bronchoconstriction in Guinea Pigs

Studies in guinea pigs have demonstrated a significant role for this compound in modulating antigen-induced bronchoconstriction. In experiments involving ovalbumin (OVA)-sensitized guinea pigs, this compound, acting as a DP1 receptor agonist, induced a concentration-dependent reduction in antigen-induced tracheal constriction. nih.govwikipedia.orgwikipedia.org This inhibitory effect was accompanied by a decrease in the release of bronchoconstrictive mediators such as histamine and cysteinyl-leukotrienes. nih.govwikipedia.orgwikipedia.org The specificity of this action was confirmed by the observation that the DP1 receptor antagonist MK-524 effectively blocked the inhibitory effects of this compound. nih.govwikipedia.org Conversely, a DP2 receptor agonist (15(R)-15-methyl PGD2) did not modulate the OVA-induced constriction, highlighting the selective involvement of the DP1 receptor. wikipedia.orgwikipedia.org These findings suggest that endogenous PGD2, generated via cyclooxygenase-1 (COX-1), exerts an inhibitory influence on antigen-induced bronchoconstriction by activating DP1 receptors and subsequently inhibiting mast cell mediator release. wikipedia.orgwikipedia.org

Table 1: Effect of this compound on Antigen-Induced Bronchoconstriction in Guinea Pigs

| Agent | Effect on Antigen-Induced Constriction | Associated Mediator Release | Receptor Mediated |

| This compound | Concentration-dependent reduction | Decreased histamine, CysLTs | DP1 |

| MK-524 (with this compound) | Blocked inhibition | Increased histamine, CysLTs | DP1 |

| 15(R)-15-methyl PGD2 | No modulation | Not specified | DP2 |

| Endogenous PGD2 | Inhibitory effect | Inhibits mast cell release | DP1 |

Central Nervous System Research

This compound has been extensively investigated for its effects within the central nervous system, particularly concerning neuroprotection, cerebral blood flow regulation, and the broader implications of PGD2/DP1 signaling.

Neuroprotective Effects in Models of Cerebral Ischemia (Stroke)

This compound has exhibited significant neuroprotective properties in preclinical models of cerebral ischemia and excitotoxicity. Studies have shown that this compound can attenuate brain damage induced by N-methyl-D-aspartate (NMDA) excitotoxicity and cerebral ischemia. epa.govscilit.com In mouse primary corticostriatal neuronal cultures, this compound provided dose-dependent protection against glutamate-induced excitotoxicity, with protective effects observed at concentrations as low as 0.05 microm. nih.gov Furthermore, the minimum effective dose identified in excitotoxicity models (10 nmol) was also effective in reducing brain damage in models of middle cerebral artery occlusion (MCAO). epa.gov The neuroprotective benefits of this compound, including improved functional outcomes and reduced infarction volume after stroke, are mediated through the DP1 receptor, as these effects were absent in DP1 knockout mice. lipidmaps.orgmpg.de The mechanism of this neuroprotection appears to involve cyclic AMP (cAMP) signaling, given that protein kinase A (PKA) inhibitors reversed the protective effects of PGD2. scilit.com

Table 2: Neuroprotective Effects of this compound in Stroke Models

| Model/Condition | This compound Effect | Mechanism/Receptor |

| NMDA-induced excitotoxicity | Significant attenuation of brain damage | DP1, cAMP-dependent |

| Glutamate-induced excitotoxicity | Dose-dependent neuronal protection (≥0.05 µM) | DP1, cAMP-dependent |

| MCAO-induced brain damage | Minimized brain damage, improved functional outcome, lowered infarction volume | DP1 |

Investigation of PGD2/DP1 Signaling in Brain Injury

Prostaglandin D2 (PGD2) is the most abundant prostaglandin in the brain, and its signaling through the DP1 receptor is crucial in various physiological and pathological processes. epa.govscilit.comnih.govsigmaaldrich.com The PGD2/DP1 pathway has been identified as having beneficial effects, providing protection to the brain against acute neurological conditions such as excitotoxicity and ischemic stroke. epa.gov Activation of the DP1 receptor by PGD2 or this compound leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cAMP levels. epa.govscilit.comsigmaaldrich.com This cAMP-dependent signaling cascade is a critical component of the neuroprotective actions observed. scilit.com Furthermore, research indicates that an imbalance in the PGD2-DPs pathway is implicated in brain injury associated with type 2 diabetes, potentially through the regulation of autophagy. sigmaaldrich.comnih.gov

Role in Sleep Regulation and Neurological Functions

Beyond its neuroprotective effects, this compound and the PGD2/DP1 pathway are involved in other neurological functions, notably sleep regulation. PGD2, through its activation of the DP1 receptor, is a major endogenous substance that promotes physiological sleep and contributes to body temperature homeostasis. sigmaaldrich.comnih.govwikipedia.orgzhanggroup.org The DP1 receptor's role in sleep is well-established. wikipedia.org Additionally, this compound has been shown to attenuate platelet aggregation induced by arachidonic acid and other aggregators, and it preserves hemostasis under non-stroke conditions, indicating a broader influence on neurological and circulatory functions. lipidmaps.orgmpg.de PGD2 also modulates odor and pain responses. zhanggroup.org In guinea pigs, PGD2-DP1 signaling (but not DP2 signaling) has been observed to induce cough through the activation of vagal sensory neurons. fishersci.ca this compound mimicked PGD2's effect in increasing esophageal distension-evoked action potential discharges in esophageal nodose C fibers. xenbase.org

Ocular System Research

In the ocular system, this compound has been investigated for its effects on intraocular pressure (IOP). It has been reported to lower IOP in rabbits. wikipedia.org As a selective agonist for the PGD2-sensitive (DP) receptor, this compound is utilized in ocular studies as a standard agonist for human recombinant DP receptors. fishersci.iesci-hub.seguidetoimmunopharmacology.org Prostaglandin D2 itself exerts various biological actions in the eye, including ocular hypotension. sci-hub.se

Modulation of Intraocular Pressure in Rabbits and Cats

Research has demonstrated that this compound significantly modulates intraocular pressure (IOP) in animal models, particularly in rabbits and cats. Studies have shown that this compound, acting as a selective DP receptor agonist, effectively lowers IOP in rabbits. researchgate.netresearchgate.net This effect is consistent with the role of DP receptors in ocular pressure regulation.

In cats, the administration of this compound (50 micrograms) also resulted in a reduction of intraocular pressure. However, the IOP-lowering effect of this compound in cats was partially attenuated (suppressed by 64%) by the specific DP receptor antagonist BW A868C, suggesting that this compound might also possess some mixed DP and EP receptor agonist activity in this species. Further supporting the involvement of DP receptors, another selective DP receptor agonist, SQ 27986, was also observed to induce ocular hypotension in both cats and rabbits. researchgate.net The singular involvement of the DP receptor in the ocular hypotensive effect of prostaglandin D2 (PGD2) in rabbits was further verified by the ability of BW A868C to block this effect. researchgate.net These findings collectively underscore the critical role of DP receptors in the regulation of intraocular pressure in both rabbit and cat ocular systems.

Differentiation of Ocular Effects from Inflammatory Responses

A crucial aspect of the ocular research on this compound involved differentiating its IOP-lowering effects from potential inflammatory responses. While both prostaglandin D2 (PGD2) and this compound have been shown to reduce intraocular pressure in rabbits, a notable distinction was observed regarding their inflammatory profiles. researchgate.net

Specifically, PGD2 was found to induce plasma extravasation, eosinophil infiltration, and depletion of goblet cells, indicative of an inflammatory response. In contrast, this compound did not cause these inflammatory effects. researchgate.net This differential action suggests that this compound, as a selective DP receptor agonist, may offer a therapeutic advantage by lowering IOP without eliciting undesirable ocular surface pathology. researchgate.net This concept is further supported by observations with another selective DP receptor agonist, SQ 27986, which similarly did not cause an increase in conjunctival microvascular permeability, eosinophil infiltration, or goblet cell depletion. researchgate.net

Gastrointestinal System Research

This compound has also been investigated for its effects on the gastrointestinal system, particularly in the context of inflammatory conditions and epithelial function.

Anti-Inflammatory Effects in Experimental Colitis

In models of experimental colitis, this compound has demonstrated significant anti-inflammatory properties. Studies in rats with trinitrobenzene sulfonic acid (TNBS)-induced colitis revealed that this compound, acting as a DP receptor agonist, substantially reduced colonic myeloperoxidase (MPO) activity. MPO activity serves as a key indicator of granulocyte infiltration, suggesting that this compound effectively downregulates the influx of inflammatory cells into the colonic mucosa.

This observed anti-inflammatory action of this compound aligns with the understanding that prostaglandin D2 (PGD2) exerts beneficial anti-inflammatory effects in the colon, likely mediated via the DP receptor. Histological examination of colonic tissue from rats treated with this compound showed clear preservation of the epithelium and reduced submucosal edema, mirroring the protective effects observed with PGD2 treatment. These findings collectively support the role of this compound in ameliorating colonic inflammation.

Table 1: Effect of this compound on Colonic Myeloperoxidase (MPO) Activity in TNBS-Induced Colitis in Rats

| Treatment Group | Colonic MPO Activity (Units/g tissue) | Histological Observations |

| Vehicle-Treated | Elevated (e.g., 2.5 ± 0.3 histological score) | Extensive granulocyte infiltration, submucosal edema, epithelial damage |

| PGD2 | Significantly Reduced | Preservation of epithelium, reduced submucosal edema |

| This compound (highest dose) | Significantly Diminished | Preservation of epithelium, reduced submucosal edema |

Investigations on Colonic Epithelium Function

Research into the effects of this compound on colonic epithelium function has revealed complexities in its interaction with prostanoid receptors. Earlier investigations indicated that prostaglandin D2 (PGD2) could elicit both increases and decreases in short-circuit current across the canine proximal colon, reflecting its diverse effects on ion transport.

However, when the selective DP receptor agonist this compound was applied, it did not replicate the inhibitory effects of PGD2 on short-circuit current. Instead, this compound consistently produced dose-dependent increases in short-circuit current. These stimulant effects of this compound were suggested to involve the EP receptor, as they were not significantly inhibited by the DP antagonist BW A868C. This distinction implies that the inhibitory effects of PGD2 and its metabolite 13,14-dihydro-15-keto PGD2 on canine colonic epithelial short-circuit current are mediated by receptors other than the classical DP receptor, given that this compound, a known DP agonist, failed to mimic these specific inhibitory actions. This suggests a potential argument for a distinct DP receptor subtype or the involvement of other prostaglandin receptors in the canine colonic epithelium.

Metabolic and Endocrine System Research

This compound has been explored for its potential impact on metabolic and endocrine systems, particularly concerning obesity and weight gain in murine models.

Impact on Diet-Induced Obesity and Weight Gain in Murine Models

Studies in ApoE-/- mice have demonstrated that this compound, acting as a DP1 receptor agonist, effectively inhibits diet-induced obesity and weight gain. Mice treated with this compound exhibited a significant suppression of weight gain throughout the study period, gaining only 11.4% of their body weight when on a high-fat diet, in stark contrast to control mice which gained 61% of their body weight.

This inhibition of weight gain was directly correlated with a significant reduction in food intake observed in the this compound-treated group. Furthermore, the metabolic profile of these mice showed beneficial changes: fasting leptin, insulin, and bile acid levels were elevated in the this compound group compared to controls, and a significant reduction in fasting glucose levels was also noted. These findings suggest that DP1 receptor agonism, potentially through appetite control, could represent a novel therapeutic strategy for managing obesity. Beyond weight management, this compound treatment also conferred cardiovascular benefits, including a significant reduction in aortic wall thickness, intima, adventitia, and lumen size.

Table 2: Impact of this compound on Weight Gain and Food Intake in Diet-Induced Obese ApoE-/- Mice

| Parameter | Control Group (High-Fat Diet) | This compound Group (DP1 Agonist) |

| Body Weight Gain | 61% | 11.4% (Significant Inhibition) |

| Food Intake | Normal | Significant Reduction |

| Fasting Leptin Levels | Baseline | Elevated |

| Fasting Insulin Levels | Baseline | Elevated |

| Fasting Bile Acid Levels | Baseline | Elevated |

| Fasting Glucose Levels | Baseline | Significant Reduction |

Structure Activity Relationship Sar and Analog Development of Bw 245c

Structural Basis for DP1 Agonism of Hydantoin (B18101) Derivatives

BW 245C is a hydantoin derivative, and its agonistic activity at the DP1 receptor is rooted in its structural mimicry of the natural prostaglandin (B15479496) D2 (PGD2). ontosight.airesearchgate.net Recent cryo-electron microscopy (cryo-EM) studies have elucidated the high-resolution structures of human DP1 in complex with both PGD2 and this compound, alongside the stimulatory G protein Gs. These structural analyses reveal that this compound adopts a binding conformation within the DP1 receptor that is remarkably similar to that of PGD2. pnas.orgnih.gov

Detailed research findings on this compound's DP1 agonism are summarized in the table below:

| Parameter | Value (Human Platelet Membranes/Cells) | Reference |

| Kᵢ for [³H]-PGD₂ binding inhibition | 0.9 nM | caymanchem.comapexbt.comcaymanchem.com |

| IC₅₀ for ADP-induced platelet aggregation | 2.5 nM | caymanchem.comcaymanchem.com |

| EC₅₀ for cAMP production (HEK293 cells hDP) | 0.7 nM | apexbt.com |

Analysis of Diastereomers and Related Compounds (e.g., BW 246C)

This compound possesses chiral centers, leading to the existence of various stereoisomers. While this compound itself is often referred to with specific stereochemistry, such as (3S,4R)-BW 245C, its diastereomer, BW 246C, is identified as (R-(R,R))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxo-imidazolidine-4-heptanoic acid. apexbt.comnih.govnih.gov Although BW 246C is sometimes listed as a synonym for this compound in general chemical databases, its distinct PubChem CID signifies it as a separate chemical entity with a different stereochemical configuration. nih.govnih.gov

The precise comparative pharmacological profiles, including potency and selectivity, of BW 246C relative to this compound are not extensively detailed in readily available literature. However, the existence of such diastereomers underscores the importance of stereochemistry in modulating the biological activity of hydantoin derivatives. Minor changes in the three-dimensional arrangement of atoms can significantly alter a compound's ability to bind to and activate a specific receptor, highlighting the stereospecific nature of receptor-ligand interactions. This compound has been noted to exhibit species variation in its anti-aggregatory and vasodepressor potency, further suggesting the nuanced nature of its interactions across different biological systems. researchgate.net

Identification of Key Structural Moieties for Potency and Selectivity

The selectivity and potency of this compound as a DP1 agonist are attributable to specific structural moieties within its molecular framework. The core hydantoin ring system, a cyclic urea (B33335) derivative, is a fundamental component that provides the scaffold for interaction with the DP1 receptor. researchgate.net The heptanoic acid chain, terminating in a carboxyl group, is crucial for engaging with hydrophilic residues in the receptor's binding pocket, as observed in cryo-EM structures. pnas.org This acidic moiety mimics the carboxylate group found in natural prostaglandins, which is vital for their receptor interactions.

Rational Design Principles for Novel DP1 Ligands

The detailed understanding of this compound's structure-activity relationship and its molecular interactions with the DP1 receptor provides a robust framework for the rational design of novel DP1 ligands. Rational drug design, driven by structural insights, aims to create compounds with enhanced potency, selectivity, and desired pharmacological profiles. archive.orgnih.govnih.gov

Key principles derived from the study of this compound include:

Hydantoin Scaffold Optimization: The hydantoin core serves as a validated scaffold for DP1 agonism. Modifications to this core, while maintaining its essential features for receptor interaction, could lead to improved analogs.

Carboxyl Group Importance: The terminal carboxyl group is critical for polar interactions within the binding pocket. Maintaining or optimizing this acidic functionality, or a bioisostere, is paramount for high-affinity binding.

Side Chain Modulation: The length, branching, and functionalization of the heptanoic acid chain and the cyclohexyl-hydroxypropyl moiety can be systematically varied. This allows for fine-tuning of hydrophobic and steric interactions within the receptor's subpockets, potentially leading to improved potency or selectivity. For instance, the position and stereochemistry of the hydroxyl group on the cyclohexyl-hydroxypropyl chain are likely important for optimal fit and interaction.

Stereochemical Control: Given the impact of stereochemistry on activity, as suggested by the existence of diastereomers like BW 246C, the synthesis and evaluation of specific enantiomers and diastereomers are crucial for identifying optimal ligand configurations. nih.govnih.gov

Mimicry of Endogenous Ligand: The success of this compound stems from its ability to mimic PGD2. Rational design efforts can continue to explore structural features that effectively replicate the bioactive conformation of PGD2, while introducing modifications that confer stability, improved pharmacokinetics, or enhanced selectivity for DP1 over other prostaglandin receptors (e.g., EP1, EP2, EP4, FP). pnas.orgnih.gov

By applying these principles, researchers can iteratively design and synthesize new chemical entities, predicting their interactions with the DP1 receptor based on molecular modeling and structural data, and then validating these predictions through rigorous biological evaluation. acs.orgethernet.edu.et This approach facilitates the development of targeted therapeutics for DP1-associated disorders.

Methodological and Research Applications of Bw 245c

Utility as a Selective Pharmacological Tool for DP1 Receptor Studies

BW 245C functions as a highly selective agonist for the DP1 receptor, making it a valuable tool for isolating and studying DP1-mediated cellular responses. guidetoimmunopharmacology.orgwikipedia.org Its affinity for the DP1 receptor is demonstrated by its reported Ki value of 0.9 nM for the inhibition of [3H]-PGD2 binding to isolated human platelet membranes. apexbt.comcaymanchem.comcaymanchem.com Furthermore, this compound has been shown to significantly increase cyclic adenosine (B11128) monophosphate (cAMP) production in HEK293 cells stably expressing the human DP receptor, with an EC50 value of 0.7 nM. apexbt.com

This selectivity has been leveraged in numerous in vitro and in vivo studies. For instance, this compound has been employed to characterize prostanoid receptors involved in the inhibition of histamine (B1213489) release from anti-IgE-activated rat peritoneal mast cells, where it demonstrated potent inhibitory effects. kjim.org Recent cryo-electron microscopy (cryo-EM) studies have utilized this compound to capture high-resolution structures of human DP1 in its active state, complexed with the stimulatory G protein, Gs. These structural insights provide a molecular basis for understanding DP1 activation mechanisms. pnas.org

Table 1: Key Pharmacological Parameters of this compound

| Parameter | Value | Cell/System | Reference |

| Ki ([3H]-PGD2 binding inhibition) | 0.9 nM | Isolated human platelet membranes | apexbt.comcaymanchem.comcaymanchem.com |

| EC50 (cAMP production) | 0.7 nM | HEK293 cells expressing hDP receptor | apexbt.com |

| IC50 (ADP-induced human platelet aggregation) | 2.5 nM | Human platelets | caymanchem.com |

| IC50 (ADP-induced rat platelet aggregation) | 9.9 nM | Rat platelets | apexbt.com |

Application in Delineating PGD2 Receptor Subtype Functionality

Prostaglandin (B15479496) D2 (PGD2) exerts its biological effects primarily through two distinct G-protein coupled receptors: DP1 and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. wikipedia.org this compound's selective agonism of DP1 has been crucial for differentiating the specific roles of these two PGD2 receptor subtypes.

Research has demonstrated that while PGD2 can induce eosinophil trafficking, this effect is mimicked by the DP2 agonist 15(R)-PGD2, but not by the DP1 agonist this compound, in models of eosinophil migration into the esophagus. nih.gov This indicates a primary role for DP2 in this specific inflammatory process, distinguishing it from DP1's involvement. Conversely, in studies of dendritic cell (DC) function, DP-mediated suppression of DC activation and migration was replicated by this compound, but not by the CRTH2-selective agonist DK-PGD2. kjim.org This highlights DP1's role in immune suppression.

Furthermore, investigations into TH2 cell cytokine production have revealed that CRTH2-mediated PGD2 effects are dominant, whereas treatment with this compound results in attenuated cytokine production, suggesting a suppressive function mediated by DP1. kjim.org These contrasting findings underscore the importance of selective pharmacological tools like this compound in unraveling the complex and often opposing roles of DP1 and DP2 in various biological systems.

Use in Preclinical Models to Investigate Disease Pathomechanisms

This compound has been extensively utilized in preclinical models to investigate the underlying mechanisms of various diseases, particularly those involving prostanoid signaling.

Platelet Aggregation and Cardiovascular Effects: As a potent inhibitor of platelet aggregation, this compound has been instrumental in studying its potential in thrombotic and cardiovascular conditions. apexbt.comcaymanchem.comcaymanchem.comnih.gov In spontaneously hypertensive rats, intravenous administration of this compound at a dose of 250 μg/kg significantly reduced both systolic and diastolic blood pressure by 23% and 34%, respectively. apexbt.com In healthy human volunteers, intravenous infusion of this compound led to a progressive increase in heart rate and pulse pressure, accompanied by a reduction in ex vivo platelet aggregation induced by submaximal concentrations of ADP. apexbt.comnih.govnih.gov

Neuroprotection in Ischemic Stroke: Studies in rat hippocampal slice cultures have shown that activation of DP1 by this compound provides protective effects against N-methyl-D-aspartate (NMDA) and oxygen-glucose deprivation (OGD) toxicity. researchgate.net Moreover, intracerebroventricular pretreatment with this compound has been demonstrated to mitigate excitotoxicity and ischemia-induced brain injury, suggesting its neuroprotective potential. researchgate.net

Allergic Diseases: In the context of allergic responses, this compound has been shown to inhibit histamine release from anti-IgE-activated rat peritoneal mast cells. kjim.org This finding suggests a potential role for DP1 agonists in the management of allergic conditions like asthma. However, it is important to note that in some allergic inflammation models, DP1 activation by this compound did not mimic certain PGD2 effects related to eosinophil trafficking, indicating the involvement of other PGD2 receptors like DP2 in those specific processes. nih.govashpublications.org

Myometrial Activity: Research on human myometrial strips has demonstrated that this compound inhibits spontaneous contractile activity, providing evidence for the presence and functional significance of DP receptors in human myometrium. nih.gov

Liver Failure: this compound has also been explored for its potential cytoprotective effects in animal models of severe liver failure, such as galactosamine-induced hepatic necrosis.

Contribution to Understanding Prostanoid Physiology and Pathology

The consistent and selective use of this compound has significantly advanced the understanding of prostanoid physiology and pathology, particularly concerning the DP1 receptor. It has been instrumental in firmly establishing DP1 as a Gs-coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. wikipedia.orgcaymanchem.comresearchgate.netguidetopharmacology.org

This compound's selectivity has enabled researchers to dissect the distinct contributions of DP1 and DP2 receptors in a variety of biological processes, including platelet aggregation, cardiovascular regulation, sleep, and inflammatory responses. guidetoimmunopharmacology.orgwikipedia.orgkjim.orgwikipedia.orgnih.govcaymanchem.comresearchgate.netashpublications.orgguidetopharmacology.org For instance, the use of this compound in conjunction with DP1 receptor or hematopoietic PGD synthase knock-out mice has consistently confirmed the specific protective effects mediated by DP1, such as reduced eosinophil infiltration and attenuated airway hyperreactivity in allergic asthmatic models. researchgate.netresearchgate.net

Future Directions in Bw 245c Research

Elucidation of Further Signaling Networks Mediated by DP1 Activation

The canonical signaling pathway for the DP1 receptor, activated by agonists like BW 245C, involves coupling to the stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. wikipedia.org This pathway is central to many of the receptor's known functions. However, emerging evidence suggests that DP1-mediated signaling is more complex, warranting deeper investigation into non-canonical or alternative pathways.

Future research should focus on:

G protein-independent signaling: Investigating whether DP1 activation can initiate signaling cascades independent of G protein coupling, such as through β-arrestin-mediated pathways.

Transcriptional Regulation: Studies have shown that DP1 signaling can induce the serum response element (SRE), which in turn regulates genes crucial for cell survival and cytoskeletal formation. nih.gov Further research is needed to identify the full spectrum of genes regulated by this compound-induced DP1 activation and the specific signaling intermediates involved.

Cross-talk with other receptors: Exploring the potential for functional interactions and signaling cross-talk between the DP1 receptor and other prostanoid receptors (e.g., EP receptors) or unrelated receptor systems, which could modulate cellular responses in complex biological environments. nih.gov

Calcium Mobilization: While primarily linked to Gs, DP1 activation has also been associated with the mobilization of intracellular calcium, a mechanism that requires further characterization to understand its physiological relevance. wikipedia.org

A deeper understanding of these alternative signaling networks will provide a more comprehensive picture of how this compound exerts its effects and could reveal novel functions for the DP1 receptor.

Exploration of Novel Preclinical Applications Beyond Current Paradigms

Historically, research into this compound has focused on its cardiovascular effects, such as vasodilation and inhibition of platelet aggregation. nih.gov However, recent preclinical studies have opened up new avenues for its potential therapeutic application, moving beyond these established paradigms.

Key areas for future preclinical exploration include:

Resolution of Inflammation: this compound has demonstrated a robust pro-resolution effect in models of acute inflammation. It helps control the balance of pro- and anti-inflammatory cytokines and promotes the clearance of inflammatory macrophages. pnas.org Investigating its efficacy in various chronic inflammatory and autoimmune disease models is a logical next step.

Organ Fibrosis: In a mouse model of bleomycin-induced lung fibrosis, this compound was shown to significantly decrease inflammatory cell recruitment and collagen accumulation. nih.gov This anti-fibrotic effect, mediated in part by inhibiting fibroblast proliferation, suggests that DP1 agonism could be a therapeutic strategy for fibroproliferative diseases in other organs, such as the liver or kidneys. nih.govresearchgate.net

Metabolic Disorders: A compelling study in ApoE-/- mice found that administration of this compound inhibited high-fat diet-induced weight gain, possibly by controlling appetite. This was associated with beneficial cardiometabolic effects, including reduced aortic wall thickness. nih.gov These findings position DP1 agonism as a novel therapeutic target for obesity and related metabolic syndromes.

Neuroinflammation and Neuroprotection: Given the role of PGD2 and its receptors in the central nervous system, exploring the effects of this compound in models of neuroinflammatory and neurodegenerative diseases is a promising frontier.

| Preclinical Model | Key Finding with this compound | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Zymosan-induced Peritonitis (Mouse) | Redressed hyperinflammation and promoted macrophage clearance. | Resolution of Inflammation | pnas.org |

| Bleomycin-induced Lung Fibrosis (Mouse) | Reduced inflammatory cell recruitment and collagen accumulation; inhibited fibroblast proliferation. | Pulmonary Fibrosis | nih.gov |

| Diet-induced Obesity (ApoE-/- Mouse) | Inhibited weight gain and reduced food intake; improved cardiometabolic parameters. | Obesity/Metabolic Syndrome | nih.gov |

Advanced Structural Studies of this compound-Receptor Complexes

A significant breakthrough in understanding DP1 receptor function has been the determination of its high-resolution structure. Using cryogenic electron microscopy (cryo-EM), researchers have solved the structure of the human DP1 receptor in an active state, bound to both this compound and the stimulatory G protein, Gs. pnas.org This has provided unprecedented molecular insights into how the receptor is activated.

The structure of the this compound-DP1-Gs complex was resolved to a remarkable 2.35 Å. pnas.org This level of detail reveals the precise binding pose of this compound within the receptor's transmembrane domain. Although it shares an overlapping binding site with the endogenous agonist PGD2, there are distinct interactions that contribute to its high affinity and selectivity. pnas.org These structural studies also uncovered unique features of DP1 activation, noting that it employs an alternative activation mechanism that differs from the classical paradigm for Class A G protein-coupled receptors (GPCRs). pnas.org

Future structural studies could aim to:

Crystallize or image the receptor with different G proteins or β-arrestins: To understand the structural basis for coupling to alternative signaling partners.

Determine the structure of DP1 bound to an antagonist: This would provide a complete picture of the receptor's conformational states and aid in the design of inhibitors.

Analyze conformational dynamics: Using techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) or advanced spectroscopy to understand how this compound binding induces specific dynamic changes in the receptor structure that lead to Gs protein activation.